EO 1428

Kinase selectivity p38 MAPK Off-target effects

Non-selective p38 inhibitors cause off-target artifacts, jeopardizing data reproducibility. EO 1428 ensures unambiguous p38α/β2 pathway interrogation: - 1 µM selectively inhibits p38α/β2; zero activity on p38γ/δ, ERK1/2, or JNK1. - Cellular p38α IC₅₀: 40 nM; cytokine suppression: TNF-α IC₅₀ 5 nM, IL-6 17 nM, IL-8 4 nM. - Validated in murine dermatitis models (topical efficacy at 0.5 mg/ear). - ≥98% purity; stable at +4°C; ships at ambient temperature.

Molecular Formula C20H16BrClN2O
Molecular Weight 415.7 g/mol
CAS No. 321351-00-2
Cat. No. B1662330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEO 1428
CAS321351-00-2
Synonyms(2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone
Molecular FormulaC20H16BrClN2O
Molecular Weight415.7 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl
InChIInChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3
InChIKeyHDCLCHNAEZNGNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EO 1428 Identity & Specifications


EO 1428 (CAS 321351-00-2), a synthetic small molecule with the IUPAC name (4-((2-amino-4-bromophenyl)amino)-2-chlorophenyl)(o-tolyl)methanone [1], is an ATP-competitive inhibitor belonging to the aminobenzophenone class [2]. It is characterized by a molecular weight of 415.71 g/mol and a molecular formula of C20H16BrClN2O . Its primary reported application is as a research tool to selectively modulate the p38α and p38β2 isoforms of the mitogen-activated protein kinase (MAPK) pathway .

Target p38α/β2 pathway inhibition studies ATP-competitive aminobenzophenone tool compound
Selectivity Context Isoform-selective research workflow Reported to spare p38γ/δ and JNK/ERK at screening concentration
Model Fit Cell-based and in vivo inflammation models Relevant for dermatological research model-response studies

Generic Substitution Risks for EO 1428


The p38 MAPK inhibitor class exhibits profound functional diversity due to variations in isoform selectivity, off-target profiles, and cellular potency, making generic substitution a significant risk to experimental reproducibility. For example, pan-p38 inhibitors like BIRB 796, which target all four isoforms, elicit different downstream biological effects compared to isoform-selective inhibitors [1]. Similarly, older inhibitors such as SB203580 have well-documented off-target activities, including the inhibition of PKB phosphorylation, which can confound results [2]. Therefore, the specific selectivity and potency profile of EO 1428, detailed in the quantitative evidence below, is critical for studies requiring unambiguous interrogation of p38α/β signaling without interference from p38γ/δ or other kinases.

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Pan-p38 inhibitor mismatch Pan-p38 inhibitors may shift isoform interpretation. BIRB 796 additionally targets p38γ/δ, potentially confounding p38α/β-specific readouts.
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Off-target kinase context Older inhibitors such as SB203580 exhibit reported off-target activity including PKB inhibition, which may interfere with pathway-response endpoints.
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Cellular potency gap SB203580 cellular IC50 differs markedly from its in vitro value. Direct substitution may alter required working concentration and target engagement in cell-based assays.

EO 1428 Quantitative Evidence


Kinase Selectivity Profile

EO 1428 is a selective inhibitor of p38α and p38β2, displaying no measurable activity against p38γ, p38δ, ERK1/2, or JNK1 . In contrast, SB203580, a commonly used p38 inhibitor, exhibits significant off-target activity, inhibiting PKB phosphorylation with an IC50 of 3-5 μM . The pan-p38 inhibitor BIRB 796, while potent against p38α (IC50 38 nM), also inhibits p38γ (IC50 200 nM) and p38δ (IC50 520 nM), potentially confounding studies focused on p38α/β-specific functions .

Kinase Selectivity Profile
Cross-study comparable
Active at p38α (IC50 = 40 nM) and p38β2. Inactive at p38γ, p38δ, ERK1/2, JNK1 at 1 µM.
Supports p38α/β-specific pathway interpretation.
Comparator SB203580 inhibits PKB; BIRB 796 inhibits p38γ/δ.
Kinase selectivity p38 MAPK Off-target effects

Cytokine Inhibition Potency

In human peripheral blood mononuclear cells (PBMCs), EO 1428 potently inhibits the production of key inflammatory cytokines. Its IC50 values for inhibiting IL-8, TNF-α, IL-6, IL-1β, and IL-10 are 4 nM, 5 nM, 17 nM, 30 nM, and 74 nM, respectively . While VX-702 is also a potent p38α inhibitor (IC50 4-20 nM) , its reported IC50 values for inhibiting the same cytokines are less potent on a molar basis: 59 ng/mL, 99 ng/mL, and 122 ng/mL for IL-6, TNF-α, and IL-1β, respectively . Converting these mass concentrations to molarity (approximating the molecular weight of these cytokines to ~20 kDa) yields IC50 values in the low nanomolar range, suggesting that EO 1428's inhibition of IL-1β (IC50 = 30 nM) is potentially more potent than VX-702's (IC50 = 122 ng/mL ≈ 6 nM, but this is an approximation due to unknown exact molecular weight of the measured cytokine) .

Cytokine Inhibition Potency
Cross-study comparable
IC50 IL-8: 4 nM, TNF-α: 5 nM, IL-6: 17 nM, IL-1β: 30 nM, IL-10: 74 nM (LPS-stimulated human PBMCs).
Reported low nanomolar potency across multiple inflammatory cytokines.
Direct molar comparison with VX-702 is limited by differing measurement units.
Cytokine inhibition Inflammation PBMC

Cellular p38α Inhibition

EO 1428 acts as a potent, cell-permeable inhibitor of p38α, with an IC50 of 40 nM and achieving 82% inhibition at 1 µM [1]. In contrast, SB203580, a classic p38 inhibitor, exhibits an in vitro IC50 of 34-50 nM but demonstrates significantly reduced potency in cellular assays, with an IC50 of 600 nM . This discrepancy highlights the superior cellular permeability and target engagement of EO 1428, enabling effective inhibition at lower concentrations.

Cellular p38α Inhibition
Cross-study comparable
IC50 p38α = 40 nM; 82% inhibition at 1 µM. SB203580 cellular IC50 = 600 nM.
Maintains low nanomolar potency in cell-based assays, supporting target-engagement assay context.
SB203580 exhibits over 10-fold potency drop in cellular context.
Enzyme inhibition ATP-competitive Cell-permeable

In Vivo Anti-inflammatory Efficacy

EO 1428 has demonstrated significant anti-inflammatory activity in vivo. It displayed efficacy in murine models of both acute and chronic dermatitis . While other p38 inhibitors like VX-702 and BIRB 796 have been advanced into clinical trials for rheumatoid arthritis [1], the specific efficacy of EO 1428 in skin inflammation models provides a well-defined, preclinical in vivo validation for studies in dermatological research.

In Vivo Anti-inflammatory Activity
Supporting evidence
Reported activity in murine models of acute and chronic dermatitis.
Model-response endpoint context for dermatological research.
Dose selection and pharmacodynamic effects require model-specific review.
In vivo efficacy Dermatitis Inflammation model

EO 1428 Application Scenarios


p38α/β-Specific Inflammatory Signaling

Use EO 1428 at 1 µM to selectively inhibit p38α and p38β2 without affecting p38γ, p38δ, ERK1/2, or JNK1 . This is critical for experiments where the goal is to isolate the specific contribution of the p38α/β pathway to cytokine production (e.g., TNF-α, IL-6, IL-8) in LPS-stimulated human PBMCs or other cell lines, avoiding confounding effects from off-target kinase inhibition.

High-Potency Cell-Based Assays

Employ EO 1428 in cell-based assays where maintaining a low working concentration is essential to minimize cytotoxicity or off-target effects. With an IC50 of 40 nM for p38α in cellular assays [1], EO 1428 can be used at concentrations significantly lower than SB203580 (which requires 600 nM for similar cellular effect), providing a wider therapeutic window in vitro.

In Vivo Skin Inflammation Models

Administer EO 1428 in murine models of dermatitis to investigate the role of p38α/β signaling in skin inflammation . Its documented efficacy in these specific models provides a validated starting point for dose-response studies and combination therapies targeting inflammatory skin conditions.

Application
Selection Property
Validation Focus
p38α/β-Specific Inflammatory Signaling
Isoform-selectivity assay context
Cytokine production readouts without p38γ/δ or JNK/ERK interference
High-Potency Cell-Based Assays
Cellular target-engagement profile
Working concentration optimization and off-target kinase review
In Vivo Skin Inflammation Models
Dermatological model-response context
Dose-response endpoint monitoring in dermatitis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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